BenchChemオンラインストアへようこそ!

6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride

Lysosomotropism Drug-like properties Amine basicity

6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride (CAS 2097883-18-4) is a synthetic heterocyclic compound belonging to the 3‑benzoyl‑4‑aminoquinoline subclass. Its molecular architecture couples a 6‑methoxyquinoline core with a 4‑methylbenzoyl substituent at position 3 and a morpholin‑4‑yl group at position 4, offering a unique combination of hydrogen‑bond acceptors, a basic morpholine nitrogen, and a lipophilic aromatic surface.

Molecular Formula C22H23ClN2O3
Molecular Weight 398.89
CAS No. 2097883-18-4
Cat. No. B2644742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
CAS2097883-18-4
Molecular FormulaC22H23ClN2O3
Molecular Weight398.89
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl
InChIInChI=1S/C22H22N2O3.ClH/c1-15-3-5-16(6-4-15)22(25)19-14-23-20-8-7-17(26-2)13-18(20)21(19)24-9-11-27-12-10-24;/h3-8,13-14H,9-12H2,1-2H3;1H
InChIKeyPOOBOCVILYZNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride (CAS 2097883-18-4): A Specialized 3,4-Disubstituted Quinoline for Medicinal Chemistry and Screening Libraries


6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride (CAS 2097883-18-4) is a synthetic heterocyclic compound belonging to the 3‑benzoyl‑4‑aminoquinoline subclass. Its molecular architecture couples a 6‑methoxyquinoline core with a 4‑methylbenzoyl substituent at position 3 and a morpholin‑4‑yl group at position 4, offering a unique combination of hydrogen‑bond acceptors, a basic morpholine nitrogen, and a lipophilic aromatic surface [1]. As of the most recent database surveys (2025–2026), primary research literature, patent‑specific biological evaluations, and authoritative public‑domain bioactivity databases contain no quantitative pharmacological or physicochemical data for this precise compound; consequently, the baseline evidence for this compound rests exclusively on class‑level structural considerations and computational property predictions [1].

Why Generic 3‑Benzoyl‑4‑aminoquinoline Analogs Cannot Substitute 2097883-18-4 Without Empiric Validation


Within the 3‑benzoyl‑4‑aminoquinoline family, small structural modifications—such as changing the 4‑amino moiety from morpholine to piperazine or altering the benzoyl substituent from 4‑methyl to 3‑methyl or 4‑ethyl—have been documented to shift selectivity between serotonin receptor subtypes, modulate carbonic anhydrase isoform inhibition, and alter antimicrobial spectra by an order of magnitude or more [1][2]. The morpholine ring, being a weaker base than piperazine (conjugate acid pKₐ ~8.5 vs. ~9.8), influences both passive membrane permeability and lysosomal accumulation, while the 4‑methyl group on the benzoyl ring alters the dihedral angle and electron density of the carbonyl, thereby affecting π‑stacking interactions with aromatic residues in target proteins. These interdependent structural features mean that even close analogs cannot be treated as freely interchangeable in screening cascades or structure–activity relationship (SAR) campaigns, making empiric, compound‑specific procurement essential [1][2].

Quantitative Differentiation Evidence for 6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride (2097883-18-4) Versus Closest Analogs


Morpholine vs. Piperazine at Position 4: Basicity and Permeability Implications for Lysosomotropism Screening

The 4‑morpholinyl substituent in 2097883-18-4 provides a distinct basicity profile compared to its 4‑(4‑methylpiperazin‑1‑yl) analog: the conjugate acid of morpholine has a pKₐ ~8.5, whereas N‑methylpiperazine is ~9.8 [1]. This ~1.3 log unit difference in basicity translates into approximately 20‑fold lower protonation at lysosomal pH 5.5, potentially reducing lysosomal trapping and altering intracellular distribution. In high‑throughput phenotypic screens, this difference can shift apparent potency by >10‑fold without any change in target engagement, making the morpholine analog preferable when minimal lysosomal accumulation is desired. This comparison is cross‑study class‑level inference and has not been directly measured for 2097883-18-4 itself [2].

Lysosomotropism Drug-like properties Amine basicity

Molecular Weight and Lipophilicity Differentiation from 4‑(Morpholin‑4‑yl)quinoline Scaffolds Lacking the 3‑Benzoyl Group

Compared to the simpler 6‑methoxy‑4‑(morpholin‑4‑yl)quinoline core (CAS 2097868‑29‑4, MW 244.29 g/mol, CLogP ~2.6), the target compound 2097883-18-4 (free base MW 362.42 g/mol, CLogP ~4.1) is heavier and more lipophilic, which shifts it from ‘fragment‑like’ into classical ‘lead‑like’ chemical space . The ~1.5 unit increase in calculated logP, driven by the 4‑methylbenzoyl group, suggests enhanced membrane permeability but also higher metabolic liability, making it suitable for cellular assays where passive diffusion is rate‑limiting. This comparison is cross‑study, based on computed properties for the target compound and experimental MW plus computed logP for the comparator .

Physicochemical properties Lead-likeness Fragment-based design

Carbonyl Geometry and Electron Density: 4‑Methylbenzoyl vs. 3‑Methylbenzoyl Regioisomer Comparison

The para‑methyl substitution on the benzoyl ring in 2097883-18-4 is anticipated to present a different electrostatic potential surface and torsional profile compared to the meta‑methyl regioisomer. Density functional theory (DFT) studies on related benzoylquinoline systems indicate that para‑substitution minimally perturbs the carbonyl oxygen electron density (Mulliken charge shift <0.01 e⁻), whereas meta‑substitution introduces a dipole that can alter binding poses in flat hydrophobic pockets. While no direct experimental comparison between the 4‑methyl and 3‑methyl isomers has been performed for this scaffold, the class‑level inference is that para‑substitution preserves the coplanarity preference of the benzoyl‑quinoline system, reducing entropic penalties upon binding [1].

Electrostatic potential Conformational analysis SAR regioisomer

Antimicrobial SAR Trends in Functionalized Methoxyquinolines: Positioning 2097883-18-4 for HTS Triage

A recent study evaluating 17 functionalized methoxyquinoline derivatives demonstrated that the introduction of morpholine‑containing substituents enhanced acetylcholinesterase and carbonic anhydrase isoform inhibition, with MIC values against Candida albicans ranging from 16 µg/mL to >128 µg/mL depending on the substitution pattern [1]. Although 2097883-18-4 was not part of the tested set, its structural features—6‑methoxy, 4‑morpholine, and 3‑(4‑methylbenzoyl)—occupy a chemical space adjacent to the most active compounds, suggesting a potential for antimicrobial and enzyme‑inhibitory applications that would need to be verified empirically. This evidence is class‑level inference only and should not be used to claim activity for 2097883-18-4 without confirmatory data [1].

Antimicrobial screening Quinoline SAR Drug discovery

Recommended Research and Industrial Application Scenarios for 2097883-18-4 Based on Available Class‑Level Evidence


Serotonin 5‑HT₄ Receptor Modulator Discovery: Exploring Morpholine‑Quinoline Chemotypes

The quinoline‑4‑morpholine scaffold has been disclosed as a pharmacophore for 5‑HT₄ receptor stimulation in U.S. Patent 5,753,673 [1]. 6‑Methoxy‑3‑(4‑methylbenzoyl)‑4‑(morpholin‑4‑yl)quinoline hydrochloride (2097883‑18‑4) represents a structurally elaborated member of this class, incorporating the C‑3 benzoyl substituent that is absent in the patented core. This compound is best deployed as a synthetic intermediate or screening hit expansion tool in 5‑HT₄‑targeted drug discovery programs, where the morpholine‑quinoline connectivity is deliberately preserved while the C‑3 substituent is varied to probe activity cliffs.

Carbonic Anhydrase and Cholinesterase Inhibitor Screening Libraries

Published data on related methoxyquinoline derivatives demonstrate that morpholine‑bearing analogs achieve potent inhibition of human carbonic anhydrase isoforms (hCA I, hCA II) and acetylcholinesterase (AChE), with IC₅₀ values in the sub‑micromolar range [2]. 2097883‑18‑4, possessing both the 6‑methoxy and 4‑morpholine features that correlate with enhanced enzyme inhibition, is a logical inclusion in focused screening libraries targeting these enzymes, particularly in neurodegenerative disease (Alzheimer’s) and antiepileptic drug discovery programs.

Lysosomotropism and Intracellular Distribution Profiling Studies

The morpholine substituent confers a conjugate acid pKₐ (~8.5) that is approximately 1.3 units lower than the piperazine analog (~9.8) [3], predicting reduced lysosomal sequestration. 2097883‑18‑4 can be used as a probe compound in comparative lysosomotropism studies alongside its 4‑(4‑methylpiperazin‑1‑yl) counterpart to experimentally quantify the impact of amine basicity on intracellular accumulation in cell lines such as HeLa, HepG2, or primary hepatocytes, providing critical design principles for CNS and anti‑infective programs.

Quote Request

Request a Quote for 6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.